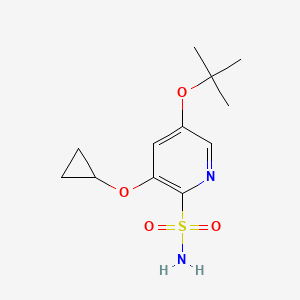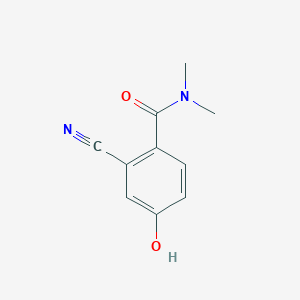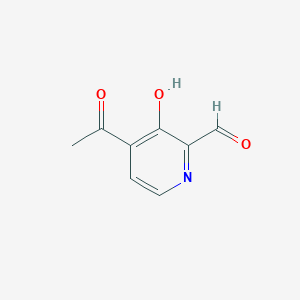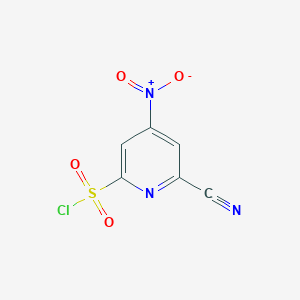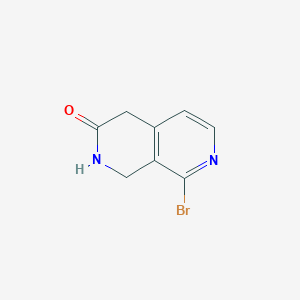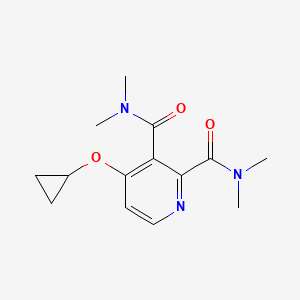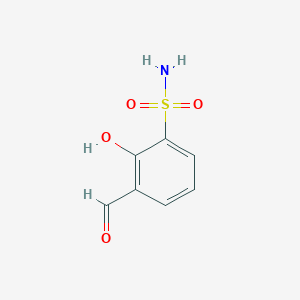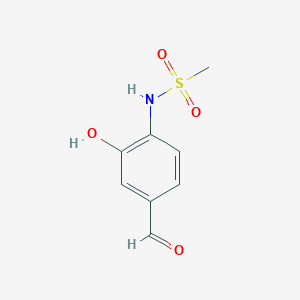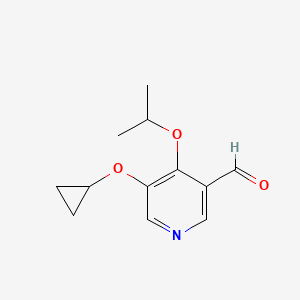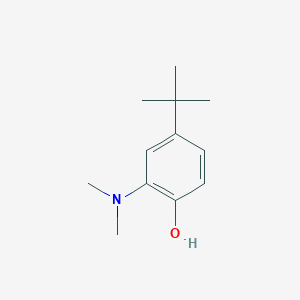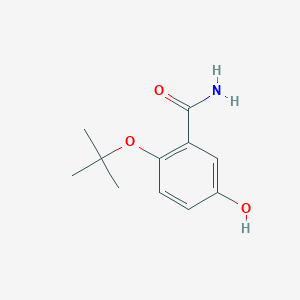
(2-Amino-6-hydroxypyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-6-hydroxypyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O3. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-hydroxypyridin-4-YL)boronic acid typically involves the reaction of 2-amino-6-hydroxypyridine with a boron-containing reagent. One common method is the direct borylation of the pyridine derivative using a boronic acid or boronate ester under suitable conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-6-hydroxypyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
(2-Amino-6-hydroxypyridin-4-YL)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Amino-6-hydroxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications but with a different structure and reactivity profile.
2-Aminopyridine-4-boronic acid: A closely related compound with similar functional groups but different substitution patterns on the pyridine ring.
Uniqueness
(2-Amino-6-hydroxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its combination of amino and hydroxyl groups on the pyridine ring allows for versatile chemical modifications and applications .
Propiedades
Fórmula molecular |
C5H7BN2O3 |
|---|---|
Peso molecular |
153.93 g/mol |
Nombre IUPAC |
(2-amino-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2,10-11H,(H3,7,8,9) |
Clave InChI |
PNBCIVUOPVFAPY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=O)NC(=C1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)

